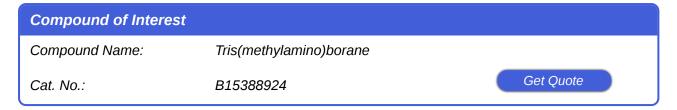


# Pinpointing Tris(methylamino)borane Synthesis with <sup>11</sup>B NMR Spectroscopy: A Comparative Guide

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Confirmation of the successful synthesis of the air-sensitive compound **Tris(methylamino)borane**, a trivalent organoboron compound, is definitively achieved through

11B Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative

analysis of its expected 11B NMR signature against other aminoboranes, supported by

experimental protocols for its synthesis and spectroscopic analysis.

The synthesis of **Tris(methylamino)borane** is characterized by a distinctive signal in the <sup>11</sup>B NMR spectrum. While the precise chemical shift can vary slightly based on solvent and concentration, the expected resonance for the three-coordinate boron atom in **Tris(methylamino)borane** falls within the typical range for aminoboranes. A key confirmation of its synthesis is the observation of a 1:1:1 triplet in the <sup>11</sup>B NMR spectrum at elevated temperatures, arising from the coupling between the boron-11 nucleus and the nitrogen-14 nucleus.

## Comparative <sup>11</sup>B NMR Data

The <sup>11</sup>B NMR chemical shift is highly sensitive to the electronic environment of the boron atom. In the case of aminoboranes, the donation of the nitrogen lone pair into the vacant p-orbital of the boron atom results in a characteristic upfield shift compared to trialkylboranes. The degree of this shielding is influenced by the nature of the alkyl groups on the nitrogen atom. Below is a comparison of the <sup>11</sup>B NMR chemical shifts for **Tris(methylamino)borane** and related aminoborane compounds.



Compound Name	Structure	<sup>11</sup> B Chemical Shift (δ, ppm)
Tris(methylamino)borane	В(NНМе)з	24-28 (expected range)
Tris(dimethylamino)borane	B(NMe <sub>2</sub> ) <sub>3</sub>	~27.5
Tris(ethylamino)borane	B(NHEt) <sub>3</sub>	Not readily available
Boron Trichloride	BCl₃	~47
Trimethylborane	В(СНз)з	~86

# Experimental Protocols Synthesis of Tris(methylamino)borane

The synthesis of **Tris(methylamino)borane** is typically achieved through the reaction of a boron halide, such as boron trichloride (BCl<sub>3</sub>), with a primary amine, in this case, methylamine (CH<sub>3</sub>NH<sub>2</sub>). The reaction is highly exothermic and must be carried out under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reaction rate and prevent the formation of side products.

#### Materials:

- Boron trichloride (1 M solution in an inert solvent like hexanes)
- Methylamine (anhydrous)
- Anhydrous, inert solvent (e.g., pentane or diethyl ether)
- Schlenk line apparatus
- Dry ice/acetone bath

#### Procedure:

 A Schlenk flask is charged with a solution of methylamine in the chosen inert solvent and cooled to -78 °C using a dry ice/acetone bath.



- The boron trichloride solution is added dropwise to the stirred methylamine solution under a positive pressure of inert gas. A white precipitate of methylammonium chloride will form.
- The reaction stoichiometry is crucial; a 6-fold excess of methylamine is used to ensure complete reaction and to neutralize the HCl byproduct. BCl₃ + 6 CH₃NH₂ → B(NHCH₃)₃ + 3 [CH₃NH₃]+Cl⁻
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature while stirring.
- The solid methylammonium chloride is removed by filtration under inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure to yield crude **Tris(methylamino)borane** as a colorless, air-sensitive liquid.

# <sup>11</sup>B NMR Spectroscopy of Air-Sensitive Tris(methylamino)borane

Due to its sensitivity to air and moisture, the preparation of the NMR sample must be conducted under an inert atmosphere.

#### Materials:

- Tris(methylamino)borane
- Anhydrous deuterated solvent (e.g., C<sub>6</sub>D<sub>6</sub> or CDCl<sub>3</sub>)
- NMR tube with a J. Young valve or a standard NMR tube with a septum cap
- Glovebox or Schlenk line

#### Procedure:

- Inside a glovebox or on a Schlenk line, dissolve a small amount of Tris(methylamino)borane in the anhydrous deuterated solvent.
- Transfer the solution to the NMR tube.



- If using a J. Young tube, seal the valve. If using a standard NMR tube, cap it with a septum and wrap it with Parafilm® for a better seal.
- Acquire the <sup>11</sup>B NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the signal to a singlet (or a triplet at high temperature due to <sup>14</sup>N coupling).

### **Logical Workflow for Synthesis Confirmation**

The following diagram illustrates the logical workflow from synthesis to confirmation using <sup>11</sup>B NMR spectroscopy.



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Caption: Workflow for **Tris(methylamino)borane** synthesis and confirmation.

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